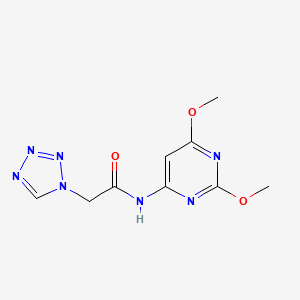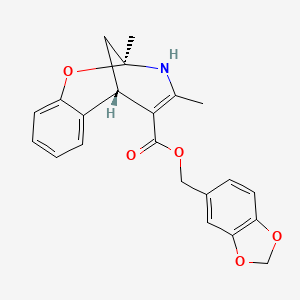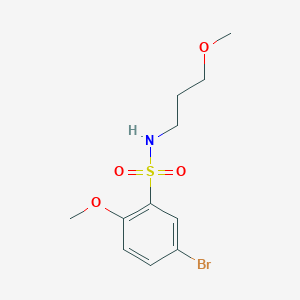![molecular formula C23H18BrFN2O3 B11479883 5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479883.png)
5-[1-(3-Bromophenoxy)ethyl]-3-{4-[(3-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Bromophenoxy Intermediate: The synthesis begins with the preparation of the bromophenoxy intermediate. This is achieved by reacting 3-bromophenol with an appropriate alkylating agent under basic conditions to form 3-bromophenoxyalkane.
Formation of the Fluorophenyl Intermediate: In parallel, 3-fluorophenol is reacted with a suitable alkylating agent to form the 3-fluorophenylalkane intermediate.
Cyclization to Form Oxadiazole Ring: The two intermediates are then subjected to cyclization reactions in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenoxy and fluorophenyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazole derivatives.
Substitution: The bromine and fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxadiazoles, dihydro-oxadiazoles, and oxidized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-[1-(3-CHLOROPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE
- 5-[1-(3-IODOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE
- 5-[1-(3-METHOXYPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE
Uniqueness
The presence of the bromophenoxy and fluorophenyl groups in 5-[1-(3-BROMOPHENOXY)ETHYL]-3-{4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-1,2,4-OXADIAZOLE imparts unique chemical properties, such as enhanced reactivity and potential biological activities, distinguishing it from similar compounds.
Properties
Molecular Formula |
C23H18BrFN2O3 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
5-[1-(3-bromophenoxy)ethyl]-3-[4-[(3-fluorophenyl)methoxy]phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H18BrFN2O3/c1-15(29-21-7-3-5-18(24)13-21)23-26-22(27-30-23)17-8-10-20(11-9-17)28-14-16-4-2-6-19(25)12-16/h2-13,15H,14H2,1H3 |
InChI Key |
KOSGOMLZSMWHIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F)OC4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(3-chloro-4-fluorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11479800.png)
![1-({3-Chloro-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)propan-2-ol](/img/structure/B11479804.png)
![2-hydroxy-N-{3-[2-(pyridin-2-yl)ethyl]phenyl}benzamide](/img/structure/B11479806.png)
![4-{3-[(4-fluorobenzyl)oxy]-4-methoxyphenyl}-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11479814.png)


![Methyl (4-methoxy-3-{[(2,3,4-trimethoxyphenyl)carbonyl]amino}phenoxy)acetate](/img/structure/B11479831.png)

![N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]-2-fluorobenzamide](/img/structure/B11479842.png)
![4-(methoxymethyl)-2-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine](/img/structure/B11479848.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11479867.png)
![4-Hydroxy-4-methyl-3-[2-(thiophen-2-yl)ethyl]-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B11479884.png)
![N-(2-{[(4-ethoxyphenyl)carbonyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11479885.png)
![Tetrazolo[1,5-a]pyridine, 8-methyl-](/img/structure/B11479886.png)
